
1-(2-Deoxy-|A-D-erythro-pentofuranosyl)-4(1H)-pyrimidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Deoxy-|A-D-erythro-pentofuranosyl)-4(1H)-pyrimidinone is a nucleoside analog that plays a crucial role in various biological and chemical processes. This compound is structurally similar to naturally occurring nucleosides and is often used in scientific research to study DNA and RNA synthesis, as well as in the development of antiviral and anticancer therapies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Deoxy-|A-D-erythro-pentofuranosyl)-4(1H)-pyrimidinone typically involves the glycosylation of a pyrimidine base with a protected deoxyribose sugar. The reaction conditions often include the use of Lewis acids such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) to facilitate the glycosylation process. The deprotection of the sugar moiety is then carried out using mild acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale glycosylation reactions using automated synthesizers. The process is optimized to ensure high yield and purity, often involving multiple purification steps such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Deoxy-|A-D-erythro-pentofuranosyl)-4(1H)-pyrimidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding uracil derivatives.
Reduction: Reduction reactions can convert the compound into dihydropyrimidine analogs.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various modified nucleosides and nucleotides, which are valuable for studying DNA/RNA interactions and for therapeutic applications.
Wissenschaftliche Forschungsanwendungen
1-(2-Deoxy-|A-D-erythro-pentofuranosyl)-4(1H)-pyrimidinone has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of oligonucleotides and other nucleic acid analogs.
Biology: Employed in studies of DNA replication and repair mechanisms.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Utilized in the production of diagnostic reagents and molecular probes.
Wirkmechanismus
The mechanism of action of 1-(2-Deoxy-|A-D-erythro-pentofuranosyl)-4(1H)-pyrimidinone involves its incorporation into DNA or RNA strands during synthesis. This incorporation can lead to chain termination or the introduction of mutations, thereby inhibiting the replication of viruses or the proliferation of cancer cells. The compound targets specific enzymes involved in nucleic acid synthesis, such as DNA polymerases and reverse transcriptases.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-Deoxy-|A-D-erythro-pentofuranosyl)thymine
- 1-(2-Deoxy-|A-D-erythro-pentofuranosyl)uracil
- 3H-Purin-6-amine,3-(2-deoxy-|A-D-erythro-pentofuranosyl)
Uniqueness
1-(2-Deoxy-|A-D-erythro-pentofuranosyl)-4(1H)-pyrimidinone is unique due to its specific structural features that allow it to mimic natural nucleosides while introducing modifications that can disrupt normal biological processes. This makes it a valuable tool in both research and therapeutic contexts.
Eigenschaften
Molekularformel |
C9H12N2O4 |
|---|---|
Molekulargewicht |
212.20 g/mol |
IUPAC-Name |
1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one |
InChI |
InChI=1S/C9H12N2O4/c12-4-7-6(13)3-9(15-7)11-2-1-8(14)10-5-11/h1-2,5-7,9,12-13H,3-4H2/t6-,7-,9-/m1/s1 |
InChI-Schlüssel |
ZUPZBNPYYJNJPQ-ZXFLCMHBSA-N |
Isomerische SMILES |
C1[C@H]([C@H](O[C@H]1N2C=CC(=O)N=C2)CO)O |
Kanonische SMILES |
C1C(C(OC1N2C=CC(=O)N=C2)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


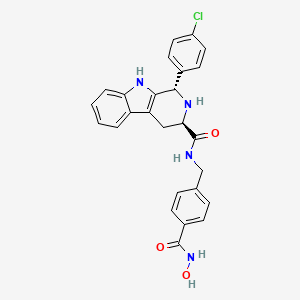
![[5-[[(2S)-4-carboxy-1-[[(2S)-4-carboxy-1-[[4-[[(2S)-1-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]carbamoyl]phenyl]methylamino]-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]carbamoyl]pyridin-2-yl]-trimethylazanium;2,2,2-trifluoroacetate](/img/structure/B12395898.png)
![(R)-(3-Aminopiperidin-1-yl)(2-(1-(4-fluorobenzyl)-1H-indol-2-yl)-3-methylimidazo[1,2-a]pyridin-7-yl)methanone](/img/structure/B12395902.png)

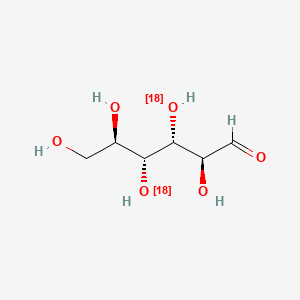

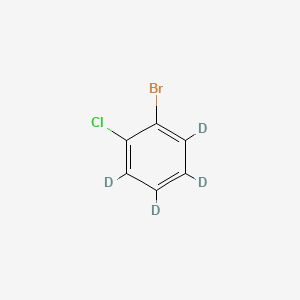
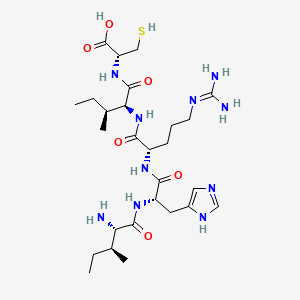
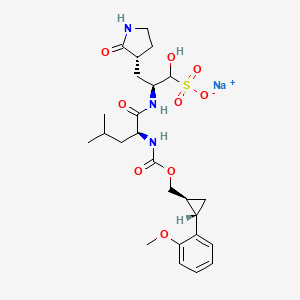



![1-[6-[[(2S)-1-[(2S)-2-[[(2S)-4-[4-[3-[[1-[2-[3,6-bis(2,3-dihydroindol-1-yl)xanthen-10-ium-9-yl]phenyl]sulfonylpiperidine-4-carbonyl]amino]propylcarbamoyl]-2,6-dimethylbenzoyl]oxy-1-carboxy-3-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-carboxy-1-oxobutan-2-yl]amino]-6-oxohexyl]-2-[(1E,3E,5Z)-5-(1-ethyl-3,3-dimethyl-5-sulfoindol-2-ylidene)penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate](/img/structure/B12395965.png)

